molecular formula C12H20ClN B2983533 (2-Phenylpropyl)(propan-2-yl)amine hydrochloride CAS No. 1158512-24-3

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride

Cat. No.: B2983533
CAS No.: 1158512-24-3
M. Wt: 213.75
InChI Key: ZJGFLDVPVDDWRL-UHFFFAOYSA-N
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Description

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride (CAS 20388-87-8), also known as 2-Phenylpropylamine hydrochloride, is a secondary amine salt featuring a phenylpropyl group and an isopropyl group bonded to a central nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally characterized by:

  • Molecular formula: C₁₂H₂₀ClN
  • Molecular weight: 213.75 g/mol
  • Key substituents:
    • A 2-phenylpropyl group (aromatic ring linked via a three-carbon chain).
    • A branched propan-2-yl (isopropyl) group.

The hydrochloride salt forms hydrogen bonds (N⁺–H⋯Cl⁻ and O–H⋯Cl⁻ in hydrated forms), influencing its crystalline structure and solubility .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)13-9-11(3)12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGFLDVPVDDWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride typically involves the alkylation of (2-Phenylpropyl)amine with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Amines

Substituent Variations on the Amine Nitrogen

Table 1: Comparison of Amine Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(2-Phenylpropyl)(propan-2-yl)amine hydrochloride C₁₂H₂₀ClN 213.75 Phenylpropyl, isopropyl High hydrophobicity; crystalline salt
Butyl(2-phenylpropyl)amine C₁₆H₂₇N 233.40 Phenylpropyl, butyl Increased lipophilicity due to longer alkyl chain
(Prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride C₆H₁₁ClN 132.61 Propargyl, isopropyl Alkyne group may confer reactivity in click chemistry
(2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride C₅H₁₂ClF₂N 159.61 Difluoroethyl, isopropyl Fluorine atoms enhance metabolic stability and electronegativity

Key Observations :

  • Alkyl Chain Length : Butyl(2-phenylpropyl)amine (C₁₆H₂₇N) exhibits greater lipophilicity compared to the target compound, which may influence membrane permeability in biological systems .

Aromatic Ring Modifications

Table 2: Aromatic Substituent Variations
Compound Name Molecular Formula Aromatic Modification Impact on Properties
This compound C₁₂H₂₀ClN Unsubstituted phenyl Standard π-π interactions; moderate polarity
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride C₁₈H₂₃ClNO 4-Benzyloxy substitution Enhanced steric bulk; potential for additional hydrogen bonding via ether oxygen
2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride C₁₄H₂₅ClNOSi 4-Hydroxy and trimethylsilyl groups Silane group increases lipophilicity; phenolic –OH enables strong hydrogen bonds

Key Observations :

  • Benzyloxy Substitution : The 4-benzyloxy group in introduces both steric hindrance and a hydrogen-bond acceptor, which could affect receptor binding in pharmacological contexts .
  • Trimethylsilyl Group: Silicon substitution (C₁₄H₂₅ClNOSi) significantly increases hydrophobicity, a trait exploited in drug design to improve blood-brain barrier penetration .

Hydrogen Bonding and Crystallization

The hydrochloride salt of the target compound participates in R₂²(22) hydrogen-bonding motifs (N⁺–H⋯Cl⁻ and O–H⋯Cl⁻), as observed in related phenylethylaminium salts . Comparable compounds, such as 2-(4-hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride, form extended 2D networks via N–H⋯Cl and O–H⋯Cl interactions, which stabilize crystal lattices and influence melting points . In contrast, non-ionic analogs like butyl(2-phenylpropyl)amine lack such strong intermolecular forces, resulting in lower melting points and higher volatility .

Biological Activity

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a phenyl group and a propan-2-yl group attached to an amine. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in research.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can significantly influence its biological activity.

Reaction Types

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : This process can yield secondary or tertiary amines.
  • Substitution : The phenyl group is susceptible to electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. It can function as either an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific mechanism of action may vary depending on the biological system under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : Studies have shown that this compound interacts with specific enzymes, potentially influencing metabolic pathways. For instance, it has been investigated for its effects on lysosomal phospholipase A2 (PLA2G15), which plays a role in lipid metabolism and cellular signaling .
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects that could mitigate oxidative stress in biological systems .
  • Pharmacological Applications : The compound has been explored for its therapeutic properties, particularly as a precursor for pharmaceutical compounds aimed at treating conditions such as diabetes through inhibition of Dipeptidyl Peptidase IV (DPP-IV) .

Case Studies

Several studies have highlighted the biological significance of this compound:

Study 1: Inhibition of PLA2G15

A study focused on the inhibition of lysosomal phospholipase A2 revealed that certain cationic amphiphilic drugs could predict drug-induced phospholipidosis. The findings indicated that this compound could serve as a model compound for understanding the mechanisms behind drug-induced toxicity .

Study 2: DPP-IV Inhibition

In another study, derivatives of phenylpropylamines were rationally designed to enhance their potency as DPP-IV inhibitors. The results showed that compounds similar to this compound exhibited significant inhibition of DPP-IV activity, comparable to established drugs like omarigliptin .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2-PhenylpropylamineLacks propan-2-yl groupModerate interactions with enzymes
1-Phenylpropan-2-amineDifferent substitution patternVariable pharmacological properties
(2-Methyl-1-phenylpropyl)amineContains methyl substitutionExhibits antioxidant properties

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